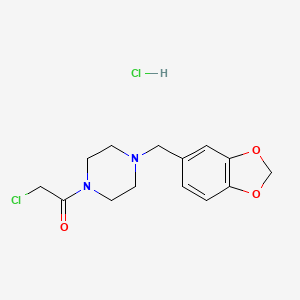![molecular formula C7H16O3 B8270879 (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol CAS No. 64028-92-8](/img/structure/B8270879.png)
(R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol typically involves the reaction of ®-1-chloro-2-propanol with ethyl vinyl ether under acidic conditions. The reaction proceeds through an etherification process, where the ethoxy group is introduced to the propanol backbone. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the ether bond.
Industrial Production Methods
In industrial settings, the production of ®-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol is scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of continuous flow reactors allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and reduced production costs.
Analyse Des Réactions Chimiques
Types of Reactions
®-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form primary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary alcohols.
Substitution: Formation of various substituted ethers.
Applications De Recherche Scientifique
®-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of ®-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol involves its interaction with specific molecular targets, often through hydrogen bonding and van der Waals forces. The chiral nature of the compound allows it to interact selectively with enzymes and receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-(+)-2-[(RS)-1-Ethoxyethoxy]-1-propanol: The enantiomer of ®-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol, with similar chemical properties but different biological activities.
2-[(RS)-1-Methoxyethoxy]-1-propanol: A structurally similar compound with a methoxy group instead of an ethoxy group.
2-[(RS)-1-Ethoxyethoxy]-2-propanol: A positional isomer with the ethoxy group attached to a different carbon atom.
Uniqueness
®-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of chiral molecules and in applications requiring precise molecular interactions.
Propriétés
Numéro CAS |
64028-92-8 |
|---|---|
Formule moléculaire |
C7H16O3 |
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
(2S)-2-[(1R)-1-ethoxyethoxy]propan-1-ol |
InChI |
InChI=1S/C7H16O3/c1-4-9-7(3)10-6(2)5-8/h6-8H,4-5H2,1-3H3/t6-,7+/m0/s1 |
Clé InChI |
VLECUSKDVHMJKF-NKWVEPMBSA-N |
SMILES isomérique |
CCO[C@@H](C)O[C@@H](C)CO |
SMILES canonique |
CCOC(C)OC(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1-methylimidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B8270801.png)

![[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acetonitrile](/img/structure/B8270811.png)


![mu-Oxo-bis[tris(dimethylamino)phosphonium] Bis(tetrafluoroborate)](/img/structure/B8270836.png)





![(R)-3-Hydroxy-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B8270870.png)
![1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine];dihydrochloride](/img/structure/B8270886.png)
![(1R,3R,4S,6S)-4-Amino-4,7,7-trimethyl-bicyclo[4.1.0]hept-3-yl)-methanol](/img/structure/B8270889.png)
